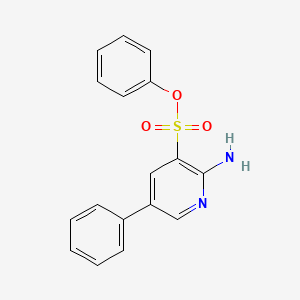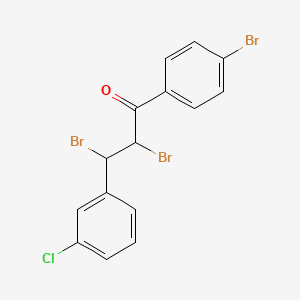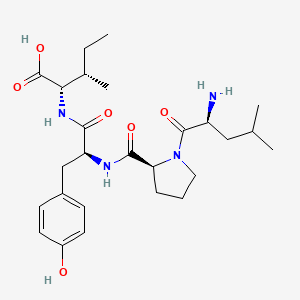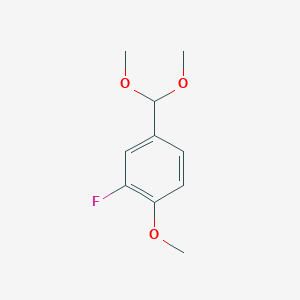
1H-1,2,4-Triazole, 1-(diphenylmethyl)-3-methyl-5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazole, 1-(diphenylmethyl)-3-methyl-5-phenyl- is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by its unique structure, which includes a triazole ring substituted with diphenylmethyl, methyl, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole, 1-(diphenylmethyl)-3-methyl-5-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with benzyl chloride derivatives in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1H-1,2,4-Triazole, 1-(diphenylmethyl)-3-methyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced triazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted triazole derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
1H-1,2,4-Triazole, 1-(diphenylmethyl)-3-methyl-5-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antifungal, and antimicrobial properties. .
Mecanismo De Acción
The mechanism of action of 1H-1,2,4-Triazole, 1-(diphenylmethyl)-3-methyl-5-phenyl- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal biochemical processes. The compound’s ability to form hydrogen bonds and interact with various receptors contributes to its diverse biological activities .
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,4-Triazole: A simpler triazole derivative with similar chemical properties but lacking the additional substituents found in 1-(diphenylmethyl)-3-methyl-5-phenyl- triazole.
1,2,3-Triazole: Another triazole isomer with different nitrogen atom arrangement, leading to distinct chemical and biological properties.
Benzyltriazole: A triazole derivative with a benzyl group, used in various chemical and industrial applications.
Uniqueness
1H-1,2,4-Triazole, 1-(diphenylmethyl)-3-methyl-5-phenyl- stands out due to its unique combination of substituents, which confer specific chemical reactivity and biological activity.
Propiedades
Número CAS |
490027-52-6 |
|---|---|
Fórmula molecular |
C22H19N3 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
1-benzhydryl-3-methyl-5-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C22H19N3/c1-17-23-22(20-15-9-4-10-16-20)25(24-17)21(18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-16,21H,1H3 |
Clave InChI |
POBOCVYOIRNYFC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=N1)C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-(Dibutylamino)naphthalen-1-YL]methanol](/img/structure/B12591405.png)









methyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone](/img/structure/B12591466.png)
![4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde](/img/structure/B12591479.png)
![5-[2-(Ethenyloxy)ethoxy]-1,1,1,2,2,3,3,4,4-nonafluoropentane](/img/structure/B12591490.png)
![6-[(2-methoxy-5-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12591495.png)
